Cyclo(Tyr-Phe)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(Tyr-Phe) can be synthesized through the cyclization of linear dipeptides. One common method involves the use of peptide coupling reagents to form the peptide bond between the carboxyl group of tyrosine and the amino group of phenylalanine, followed by cyclization to form the diketopiperazine ring. The reaction is typically carried out in an organic solvent such as dimethylformamide or dichloromethane, with the addition of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of cyclo(Tyr-Phe) can involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of cyclic dipeptides. In SPPS, the linear dipeptide is synthesized on a solid support, and cyclization is achieved by cleaving the peptide from the resin under acidic conditions .
Chemical Reactions Analysis
Types of Reactions: Cyclo(Tyr-Phe) undergoes various chemical reactions, including:
Oxidation: Cyclo(Tyr-Phe) can be oxidized to form quinone derivatives, which can further react with nucleophiles.
Reduction: Reduction of cyclo(Tyr-Phe) can lead to the formation of reduced diketopiperazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include quinone derivatives, reduced diketopiperazines, and substituted cyclic dipeptides .
Scientific Research Applications
Cyclo(Tyr-Phe) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its role in cellular processes and as a potential modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of bioactive compounds
Mechanism of Action
Cyclo(Tyr-Phe) can be compared with other cyclic dipeptides such as cyclo(glycine-phenylalanine), cyclo(tryptophan-tyrosine), and cyclo(tryptophan-tryptophan). These compounds share similar structural features but differ in their biological activities and chemical properties. For example, cyclo(tryptophan-tyrosine) exhibits stronger antioxidant properties, while cyclo(glycine-phenylalanine) is more stable under acidic conditions .
Comparison with Similar Compounds
- Cyclo(glycine-phenylalanine)
- Cyclo(tryptophan-tyrosine)
- Cyclo(tryptophan-tryptophan)
- Cyclo(proline-phenylalanine)
- Cyclo(leucine-phenylalanine)
Cyclo(Tyr-Phe) stands out due to its unique combination of biological activities and chemical stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-14-8-6-13(7-9-14)11-16-18(23)19-15(17(22)20-16)10-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11H2,(H,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVBLRIPRGGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346099 | |
Record name | 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5147-17-1 | |
Record name | 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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